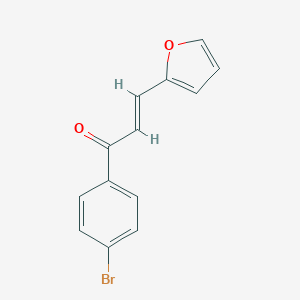
(2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one
Übersicht
Beschreibung
“(2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C13H9BrO2 . It has a molecular weight of 277.113 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a bromophenyl group (a phenyl ring with a bromine atom attached), connected by a prop-2-en-1-one group .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 376.3±42.0 °C at 760 mmHg . The melting point and flash point are not specified .Wissenschaftliche Forschungsanwendungen
Furan Derivatives in Medicinal Chemistry
Furan derivatives, such as furanyl-substituted nucleobases, nucleosides, and their analogs, play a significant role in drug design. These compounds serve as structural units in bioactive molecules, demonstrating importance in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides. For instance, heteroaryl-substituted derivatives exhibit optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action through various structure-activity relationship studies. This underscores the potential of furan derivatives, including compounds with furan-2-yl groups, in the development of therapeutic agents (Ostrowski, 2022).
Arylmethylidenefuranones: Synthetic Applications
Arylmethylidenefuranones, which share structural similarity with the given compound, undergo reactions with C- and N-nucleophiles, leading to a variety of cyclic, acyclic, and heterocyclic compounds. These reactions are influenced by the structure of reagents, strength of nucleophilic agents, and conditions, indicating the synthetic versatility of furanone derivatives in organic chemistry. This broad reactivity spectrum highlights the application of such compounds in synthesizing diverse organic molecules, potentially including pharmaceuticals and materials (Kamneva, Anis’kova, & Egorova, 2018).
Brominated Compounds: Environmental and Toxicological Studies
Brominated compounds, such as bromophenols and brominated flame retardants, are extensively studied for their environmental presence and toxicological effects. Research in this area focuses on understanding the environmental concentrations, toxicology, and degradation products of brominated phenols. This is crucial for assessing the environmental impact and potential health risks associated with the use and disposal of brominated compounds. The studies on tribromophenol, for instance, highlight the ubiquity of such compounds in the environment and the need for further research on their toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Wirkmechanismus
While the specific mechanism of action for this compound is not provided in the literature, a study has shown that a similar molecule, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), exhibits inhibitory activity against monoamine oxidase-B (MAO-B) and acetylcholinesterase, suggesting potential neuroprotective effects .
Zukünftige Richtungen
The compound (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), which is structurally similar to the compound , has been identified as a potential neuroprotective agent against Alzheimer’s disease . This suggests that “(2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one” and similar compounds could be of interest in future research into treatments for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVCKSXANOKQAS-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225590 | |
| Record name | (2E)-1-(4-Bromophenyl)-3-(2-furanyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one | |
CAS RN |
132434-53-8 | |
| Record name | (2E)-1-(4-Bromophenyl)-3-(2-furanyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132434-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(4-Bromophenyl)-3-(2-furanyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[b,E]thiepine, 6,11-dihydro-11-(3-chloropropoxy)-](/img/structure/B374003.png)
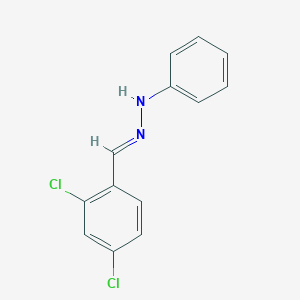

![3-amino-1-(3-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B374010.png)
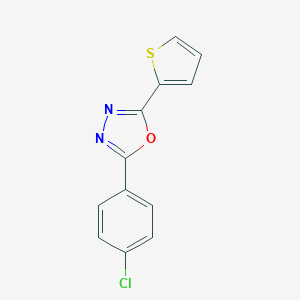
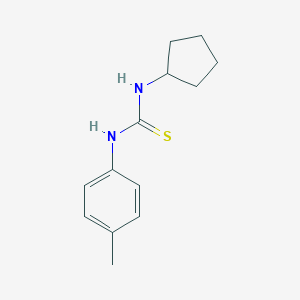
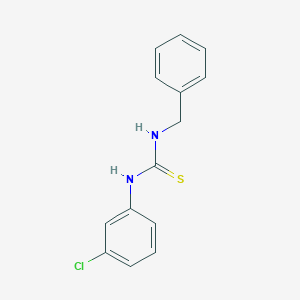
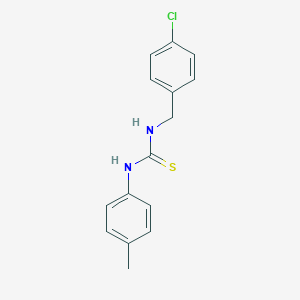
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(diphenylmethylene)-1-piperidinyl]butanamide](/img/structure/B374020.png)
![Thiochromeno[2,3-b]pyridin-5-one](/img/structure/B374022.png)
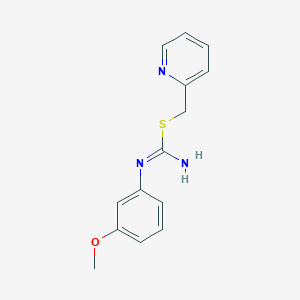
![(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)acetic acid](/img/structure/B374024.png)
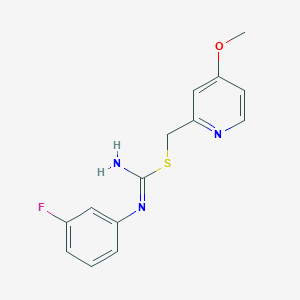
![{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethylmethanamine](/img/structure/B374030.png)